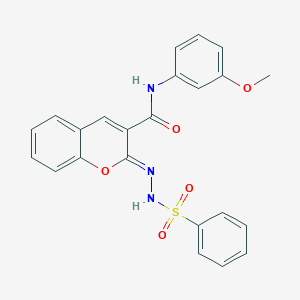
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds generally involves organic synthesis techniques. Thiazolidine motifs, which are similar to the structure of this compound, behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups that could contribute to its properties and reactivity. These include a benzenesulfonyl group, a hydrazinylidene group, a methoxyphenyl group, and a chromene-3-carboxamide group.Applications De Recherche Scientifique
Synthesis Methods
A study by Nizami and Hua (2018) describes the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, similar to the compound , using a three-component cyclocoupling reaction. This method involves the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide (Nizami & Hua, 2018).
Another research by Duan et al. (2013) discusses the synthesis of related tetrahydrobenzo[g]chromene derivatives through a one-pot multicomponent reaction. This process involves Knoevenagel condensation followed by a Michael addition and intramolecular annulation (Duan et al., 2013).
Chemical Structure and Properties
The work by Reis et al. (2013) examines the crystalline structure of similar compounds, highlighting the anti-rotamer conformation about the C-N bond and the spatial relation of the amide O atom to the pyran ring (Reis et al., 2013).
In a study by Pouramiri et al. (2017), novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activities, demonstrating the potential biological applications of such compounds (Pouramiri et al., 2017).
Photophysical and Photochemical Properties
- A study by Hobley et al. (2000) on the photochromism of chromene crystals, including compounds similar to the one , revealed new insights into their photophysical behavior, important for potential applications in materials science (Hobley et al., 2000).
Antimicrobial and Anti-proliferative Activities
The antimicrobial and anti-proliferative properties of chromene molecules have been investigated by Okasha et al. (2016), who synthesized several new series of chromene compounds and evaluated their effectiveness against various microorganisms (Okasha et al., 2016).
Fouda et al. (2021) conducted a study on 1H-benzo[f]chromene-2-carbothioamide derivatives, exploring their anti-proliferative activity against human cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Fouda et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)31-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNSEPWWHKVNP-BZZOAKBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
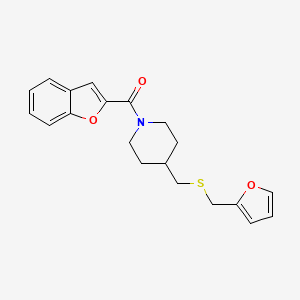
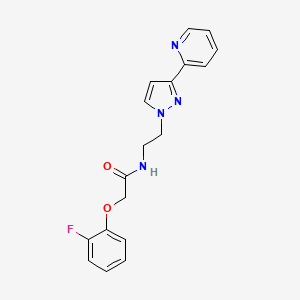
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2568295.png)
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)
![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)

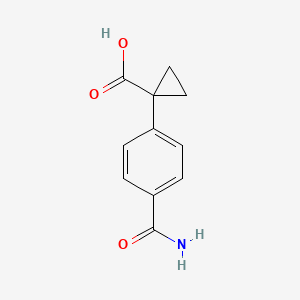


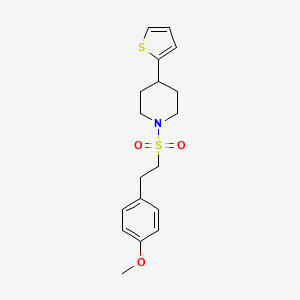

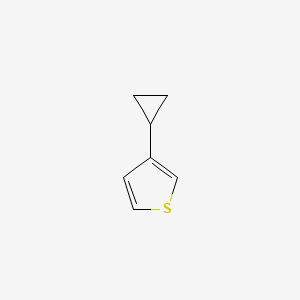
![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)
